molecular formula C34H50N8O3 B10761796 Volasertib CAS No. 755038-54-1

Volasertib

Cat. No.: B10761796
CAS No.: 755038-54-1
M. Wt: 618.8 g/mol
InChI Key: SXNJFOWDRLKDSF-XKHVUIRMSA-N
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Description

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell cycle regulation. This compound has shown promising activity in various cancer cell lines and xenograft models of human cancer. It is currently being investigated for its potential use in treating acute myeloid leukemia (AML) and other malignancies .

Preparation Methods

The synthesis of Volasertib involves several steps. One method includes the nucleophilic substitution of an intermediate, 2-amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinone, with another intermediate, N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamide . This process is characterized by mild conditions and a simple procedure, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Volasertib undergoes various chemical reactions, including nucleophilic substitution and cyclization. Common reagents used in these reactions include bases like triethylamine and solvents such as dimethylformamide. The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound .

Mechanism of Action

Volasertib exerts its effects by competitively binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity. PLK1 is essential for various stages of cell division, and its inhibition leads to cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for targeting rapidly dividing cancer cells .

Properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025694, DTXSID801099395
Record name Volasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755038-65-4, 755038-54-1
Record name Volasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Volasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Volasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOLASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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